![molecular formula C10H20N2O2 B3154644 3-(4-propan-2-ylpiperazin-1-yl)propanoic Acid CAS No. 780751-88-4](/img/structure/B3154644.png)
3-(4-propan-2-ylpiperazin-1-yl)propanoic Acid
Description
3-(4-propan-2-ylpiperazin-1-yl)propanoic Acid is a chemical compound with the empirical formula C8H16N2O2 . It is a solid substance . The compound is also known by its CAS No. 780751-88-4.
Molecular Structure Analysis
The molecular structure of 3-(4-propan-2-ylpiperazin-1-yl)propanoic Acid consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a propanoic acid group . The empirical formula of the compound is C8H16N2O2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 172.22 g/mol . The compound’s InChI key, a unique identifier used in chemical databases, is JSHLMMUXJIDENZ-UHFFFAOYSA-N .properties
IUPAC Name |
3-(4-propan-2-ylpiperazin-1-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2)12-7-5-11(6-8-12)4-3-10(13)14/h9H,3-8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSLDFAOCUJVLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-propan-2-ylpiperazin-1-yl)propanoic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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